molecular formula C10H9NOS B1626805 S-4-Cyanobenzyl ethanethioate CAS No. 643750-00-9

S-4-Cyanobenzyl ethanethioate

Cat. No. B1626805
M. Wt: 191.25 g/mol
InChI Key: SKRYTEJOTHQPOW-UHFFFAOYSA-N
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Description

S-4-Cyanobenzyl ethanethioate, also known as S-4-CBE, is a thiol compound that belongs to the family of organosulfur compounds. It has the molecular formula C10H9NOS .


Molecular Structure Analysis

S-4-Cyanobenzyl ethanethioate contains a total of 22 bonds, including 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 thioester (aliphatic), and 1 nitrile (aromatic) .

Scientific Research Applications

Photocatalytic Oxidation

Photocatalytic oxidation of benzyl alcohol derivatives into corresponding aldehydes using titanium dioxide under visible light has been demonstrated to proceed with high conversion and selectivity. This reaction benefits from the adsorption of benzyl alcoholic compounds on the TiO2 surface, forming a characteristic surface complex that serves as the active center for selective oxidation (Higashimoto et al., 2009)(source).

Polymer and Materials Science

The o-nitrobenzyl group (o-NB) is extensively used in polymer and materials science for its photolabile properties, allowing alteration of polymer properties simply by irradiation. Applications include photodegradable hydrogels, functionalization in copolymers, thin film patterning, self-assembled monolayers, photocleavable block copolymers, and bioconjugates, showcasing the group's versatility in creating responsive materials (Zhao et al., 2012)(source).

Rapid Depolymerization

Self-immolative polymers that depolymerize in response to specific stimuli have been developed with significantly improved depolymerization rates. By incorporating strong nucleophilic and electrophilic sites to induce faster cyclization reactions, these polymers show potential for applications requiring rapid material breakdown (Chen et al., 2012)(source).

Green Chemistry

Copper(II) acetate-catalyzed oxyfunctionalization of benzylic C-H bonds under mild, environmentally benign conditions exemplifies a sustainable approach to synthesizing aromatic carbonyl compounds. This methodology, leveraging a hindered para-hydroxyl group for directivity, highlights the potential for developing greener synthetic routes in chemical research (Jiang et al., 2014)(source).

Drug Release Mechanisms

Near-infrared (NIR) light-triggered micelles for controlled drug release in deep tissue utilize light-sensitive amphiphilic block copolymers. This innovative approach allows for the fast, controlled release of encapsulated species under NIR illumination, offering significant advancements in targeted drug delivery systems (Cao et al., 2013)(source).

Future Directions

While specific future directions for S-4-Cyanobenzyl ethanethioate are not available, the field of synthetic chemistry, which includes the synthesis of new molecules like S-4-Cyanobenzyl ethanethioate, faces many challenges and opportunities. These include improving synthetic efficiencies, making processes more environmentally friendly, and creating new molecules and materials .

properties

IUPAC Name

S-[(4-cyanophenyl)methyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-8(12)13-7-10-4-2-9(6-11)3-5-10/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRYTEJOTHQPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477262
Record name S-[(4-Cyanophenyl)methyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-4-Cyanobenzyl ethanethioate

CAS RN

643750-00-9
Record name S-[(4-Cyanophenyl)methyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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